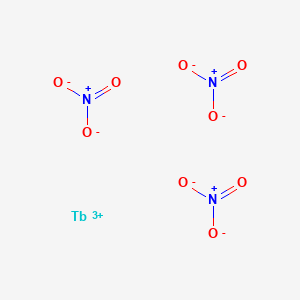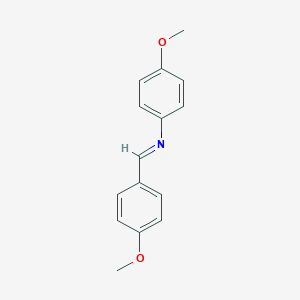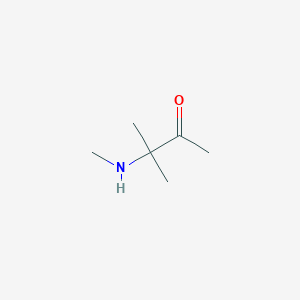
Terbium nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Terbium nitrate is an inorganic chemical compound, a salt of terbium and nitric acid, with the chemical formula Tb(NO₃)₃. It is commonly found in its hexahydrate form, which crystallizes as triclinic colorless crystals with the formula [Tb(NO₃)₃(H₂O)₄]·2H₂O . This compound is known for its luminescent properties, particularly its green emission under ultraviolet light, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Terbium nitrate can be synthesized by dissolving terbium(III,IV) oxide in a mixture of aqueous nitric acid and hydrogen peroxide solution . Another method involves reacting terbium(III) oxide with nitric acid, followed by crystallization and drying the crystals with 45-55% sulfuric acid to obtain the hexahydrate form .
Industrial Production Methods: In industrial settings, this compound is typically produced by reacting terbium oxide with nitric acid. The resulting solution is then subjected to crystallization processes to obtain the desired hexahydrate form. The crystals are subsequently dried using sulfuric acid to achieve the final product .
Types of Reactions:
Oxidation: Terbium(III) can be oxidized to terbium(IV) in aqueous media using electrochemical methods or ozonolysis.
Reduction: Terbium(IV) can be reduced back to terbium(III) using reducing agents such as hydrogen peroxide.
Substitution: this compound can undergo substitution reactions with various ligands to form complexes.
Common Reagents and Conditions:
Oxidation: Electrochemical oxidation in aqueous carbonate, nitrate, and periodate media.
Reduction: Hydrogen peroxide in aqueous solution.
Substitution: Ammonium bicarbonate in aqueous solution.
Major Products Formed:
Oxidation: Terbium(IV) compounds such as terbium(IV) oxide.
Reduction: Terbium(III) compounds such as terbium(III) oxide.
Substitution: Terbium carbonate and other terbium complexes.
Wissenschaftliche Forschungsanwendungen
Terbium nitrate has a wide range of applications in scientific research, including:
Wirkmechanismus
The luminescent properties of terbium nitrate are primarily due to the energy transfer from the sensitized terbium(III) ion to the target molecule. In metal-organic frameworks, the fluorescence response is attributed to the energy transfer from the terbium ion to the analyte, such as nitrite ions . This energy transfer mechanism is crucial for its applications in sensing and imaging.
Vergleich Mit ähnlichen Verbindungen
- Terbium chloride (TbCl₃)
- Terbium acetate (Tb(CH₃COO)₃)
- Terbium fluoride (TbF₃)
- Terbium oxide (Tb₂O₃)
Comparison: Terbium nitrate is unique due to its high solubility in water and its ability to form stable complexes with various ligands. Unlike terbium chloride and terbium acetate, this compound is more commonly used in luminescent applications due to its superior emission properties. Terbium fluoride and terbium oxide, on the other hand, are less soluble and are typically used in solid-state applications .
Eigenschaften
CAS-Nummer |
10043-27-3 |
|---|---|
Molekularformel |
HNO3Tb |
Molekulargewicht |
221.938 g/mol |
IUPAC-Name |
nitric acid;terbium |
InChI |
InChI=1S/HNO3.Tb/c2-1(3)4;/h(H,2,3,4); |
InChI-Schlüssel |
CMBJJRLWNDIJTC-UHFFFAOYSA-N |
SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Tb+3] |
Kanonische SMILES |
[N+](=O)(O)[O-].[Tb] |
Key on ui other cas no. |
10043-27-3 |
Synonyme |
gallium nitrate gallium nitrate heptahydrate gallium nitrate, 67Ga-labeled Ganite NSC 15200 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(2-Hydroxypropoxy)but-2-ynoxy]propan-2-ol](/img/structure/B167631.png)












